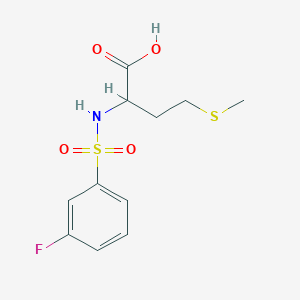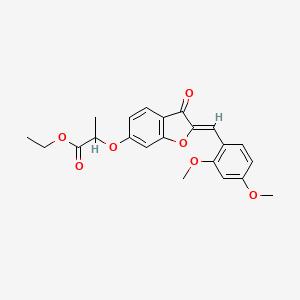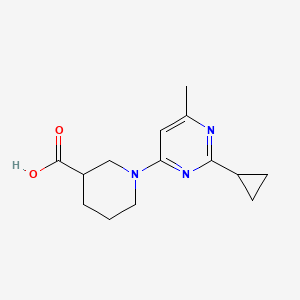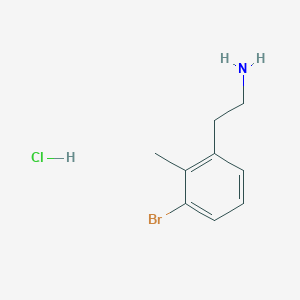
((3-Fluorophenyl)sulfonyl)methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Fluorophenyl)sulfonyl)methionine: is a derivative of methionine, an essential amino acid. This compound is characterized by the presence of a fluorophenyl group attached to the sulfonyl moiety, which is further linked to the methionine backbone. The molecular formula of this compound is C11H14FNO4S2, and it has a molecular weight of 307.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)methionine typically involves the reaction of methionine with a fluorophenyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methionine attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution .
Analyse Des Réactions Chimiques
Types of Reactions: ((3-Fluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: ((3-Fluorophenyl)sulfonyl)methionine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated amino acids on protein structure and function. It serves as a tool to investigate protein folding, stability, and interactions .
Medicine: Its unique structure allows for the exploration of new therapeutic targets .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific fluorinated functionalities .
Mécanisme D'action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The sulfonyl group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methionine: The parent compound, which lacks the fluorophenyl and sulfonyl groups.
((4-Fluorophenyl)sulfonyl)methionine: A similar compound with the fluorine atom at the para position.
((3-Chlorophenyl)sulfonyl)methionine: A chlorinated analog of ((3-Fluorophenyl)sulfonyl)methionine.
Uniqueness: this compound is unique due to the presence of the fluorophenyl group at the meta position, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJJJQGBXDCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)



![3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2745020.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)
![tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2745027.png)


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

